molecular formula C25H22N2O5 B12011836 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate CAS No. 767290-88-0

4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate

Cat. No.: B12011836
CAS No.: 767290-88-0
M. Wt: 430.5 g/mol
InChI Key: GKOLFZFPRFIRBB-AROWNJAOSA-N
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Description

4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy(phenyl)acetyl group, a carbohydrazonoyl group, and a phenylacrylate moiety. Its molecular formula is C25H22N2O4, and it has a molecular weight of 414.465 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxybenzaldehyde with methyl acrylate in the presence of a base such as DABCO (1,4-Diazabicyclo[2.2.2]octane). This reaction produces a mixture of chromenes and coumarins . Another method involves the use of phenols and β-keto esters in the presence of an acid catalyst, such as concentrated H2SO4, trifluoroacetic acid (TFA), or Lewis acids like AlCl3, ZnCl2, ZrCl4, and TiCl4 .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts, such as cation-exchange resins, Nafion resin/silica composites, and zeolite H-BEA, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxy, phenyl, and carbohydrazonoyl.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions may involve electrophilic aromatic substitution using reagents such as Cl2, Br2, H2SO4, and HOCl .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological processes. The carbohydrazonoyl group may participate in redox reactions, influencing cellular signaling pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate include 4-(2-(Methoxy(phenyl)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate and 4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate .

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy(phenyl)acetyl group provides unique reactivity, while the carbohydrazonoyl group offers potential for redox activity. The phenylacrylate moiety contributes to its aromatic character and potential for electrophilic substitution reactions .

Properties

CAS No.

767290-88-0

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C25H22N2O5/c1-31-22-16-19(17-26-27-25(30)24(29)20-10-6-3-7-11-20)12-14-21(22)32-23(28)15-13-18-8-4-2-5-9-18/h2-17,24,29H,1H3,(H,27,30)/b15-13+,26-17+

InChI Key

GKOLFZFPRFIRBB-AROWNJAOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)O)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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